molecular formula C10H16O4 B14317028 2-Hexynoic acid, 6-(methoxymethoxy)-, ethyl ester CAS No. 112621-66-6

2-Hexynoic acid, 6-(methoxymethoxy)-, ethyl ester

Cat. No.: B14317028
CAS No.: 112621-66-6
M. Wt: 200.23 g/mol
InChI Key: YETRDMXCJYXPOT-UHFFFAOYSA-N
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Description

2-Hexynoic acid, 6-(methoxymethoxy)-, ethyl ester is an organic compound with the molecular formula C₁₀H₁₈O₄ It is an ester derivative of 2-Hexynoic acid, featuring a methoxymethoxy group at the 6-position and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hexynoic acid, 6-(methoxymethoxy)-, ethyl ester typically involves the esterification of 2-Hexynoic acid with ethanol in the presence of an acid catalyst. The methoxymethoxy group can be introduced through a series of protection and deprotection steps involving methanol and formaldehyde. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the process. The use of advanced purification techniques such as distillation and chromatography ensures the removal of impurities and the isolation of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Hexynoic acid, 6-(methoxymethoxy)-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of new esters or ethers depending on the substituent introduced.

Scientific Research Applications

2-Hexynoic acid, 6-(methoxymethoxy)-, ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biochemical pathways and as a probe in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of advanced materials.

Mechanism of Action

The mechanism of action of 2-Hexynoic acid, 6-(methoxymethoxy)-, ethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active acid form, which can then participate in various biochemical reactions. The methoxymethoxy group may influence the compound’s solubility and reactivity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hexynoic acid, 6-hydroxy-, methyl ester
  • 2-Hexynoic acid, 6-[(2-methoxyethoxy)methoxy]-, methyl ester
  • Ethyl 2-hexynoate

Comparison

Compared to similar compounds, 2-Hexynoic acid, 6-(methoxymethoxy)-, ethyl ester is unique due to the presence of the methoxymethoxy group, which can enhance its solubility and reactivity. This structural feature may also impart distinct biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

112621-66-6

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

ethyl 6-(methoxymethoxy)hex-2-ynoate

InChI

InChI=1S/C10H16O4/c1-3-14-10(11)7-5-4-6-8-13-9-12-2/h3-4,6,8-9H2,1-2H3

InChI Key

YETRDMXCJYXPOT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C#CCCCOCOC

Origin of Product

United States

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